molecular formula C18H17NO4 B4235992 N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Cat. No.: B4235992
M. Wt: 311.3 g/mol
InChI Key: NNTYOSSAEPYUQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic organic compound known for its diverse applications in medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a methoxybenzyl group attached to an isochromene core. The presence of these functional groups contributes to its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves a multi-step process:

    Formation of Isochromene Core: The initial step involves the cyclization of a suitable precursor to form the isochromene ring. This can be achieved through the reaction of an ortho-hydroxybenzaldehyde with an appropriate acylating agent under acidic conditions.

    Introduction of Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-methoxybenzyl chloride and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

    Amidation: The final step involves the formation of the carboxamide group. This can be accomplished by reacting the intermediate with an amine, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group in the isochromene ring, converting it to an alcohol.

    Substitution: The aromatic ring in the methoxybenzyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Substitution: Electrophiles like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled temperatures.

Major Products

    Oxidation: Formation of 2-methoxybenzaldehyde or 2-methoxybenzoic acid.

    Reduction: Formation of the corresponding alcohol derivative.

    Substitution: Halogenated or nitrated derivatives of the methoxybenzyl group.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its role in modulating biological pathways and its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential, particularly in the treatment of neurological disorders due to its interaction with specific receptors.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The biological activity of N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is primarily attributed to its interaction with specific molecular targets. It is known to bind to certain receptors in the central nervous system, modulating neurotransmitter release and signal transduction pathways. The compound’s mechanism of action involves the inhibition or activation of these receptors, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isoquinoline-3-carboxamide
  • N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isoindole-3-carboxamide

Uniqueness

Compared to its analogs, N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exhibits unique properties due to the presence of the isochromene core. This structural feature imparts distinct electronic and steric characteristics, influencing its reactivity and biological activity. The methoxybenzyl group further enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-22-15-9-5-3-7-13(15)11-19-17(20)16-10-12-6-2-4-8-14(12)18(21)23-16/h2-9,16H,10-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNTYOSSAEPYUQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2CC3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 5
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2-methoxybenzyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.